Methyl 2-(3-isobutyramidophenoxy)acetate

Description

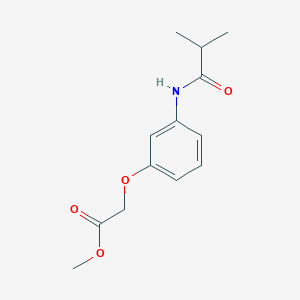

Methyl 2-(3-isobutyramidophenoxy)acetate is an ester derivative featuring a phenoxy backbone substituted with an isobutyramido group at the 3-position and an acetate methyl ester at the 2-position. The compound’s ester and amide functional groups suggest utility in pharmaceutical, agrochemical, or materials science applications, where such moieties often enhance bioavailability, stability, or reactivity .

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 2-[3-(2-methylpropanoylamino)phenoxy]acetate |

InChI |

InChI=1S/C13H17NO4/c1-9(2)13(16)14-10-5-4-6-11(7-10)18-8-12(15)17-3/h4-7,9H,8H2,1-3H3,(H,14,16) |

InChI Key |

FYVYFPPANKUTKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CC=C1)OCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-isobutyramidophenoxy)acetate typically involves the esterification of 2-(3-isobutyramidophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-isobutyramidophenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 2-(3-isobutyramidophenoxy)acetic acid and methanol in the presence of an acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

Hydrolysis: 2-(3-isobutyramidophenoxy)acetic acid and methanol.

Reduction: 2-(3-isobutyramidophenoxy)ethanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-isobutyramidophenoxy)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(3-isobutyramidophenoxy)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and isobutyramido groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Phenoxy/Ester Derivatives

- Ethyl 2-(2,5-Diphenyl-1H-Imidazole-4-yl) Acetate (): This compound contains an imidazole core with phenyl substituents and an ethyl ester. Unlike Methyl 2-(3-isobutyramidophenoxy)acetate, the absence of a phenoxy group and presence of an imidazole ring suggest distinct electronic properties. Imidazole derivatives are often bioactive, but the phenoxy-isobutyramido structure in the target compound may prioritize solubility and steric accessibility .

- Methyl 2-Amino-2-(3-Bromophenyl)Acetate (): The bromophenyl and amino substituents contrast with the isobutyramido-phenoxy group.

Allyl (3-Methylbutoxy)Acetate () :

This allyl ester lacks aromaticity but shares the acetate backbone. The allyl group may confer higher reactivity in polymerization or conjugation reactions compared to the methyl ester in the target compound .

Heterocyclic and Triazole Derivatives

- Triazole-Thioacetate Derivatives (): Compounds like 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate feature triazole-thioether linkages. These structures prioritize sulfur-based reactivity and heterocyclic stability, diverging from the target compound’s phenoxy-amide focus .

Pesticide-Related Methyl Esters ()**:

Methyl esters of sulfonylurea herbicides (e.g., metsulfuron-methyl) highlight the role of ester groups in agrochemicals. While this compound lacks the sulfonylurea moiety, its ester group could similarly enhance hydrolytic stability and systemic absorption in plant or animal systems .

Comparative Data Table

Research Findings and Implications

Reactivity and Stability

- Ester Hydrolysis: Methyl esters (e.g., in ) are generally more resistant to hydrolysis than ethyl or allyl esters, suggesting this compound may exhibit prolonged stability in biological systems .

- Amide vs. Amino Groups: The isobutyramido group (tertiary amide) in the target compound likely offers greater steric hindrance and metabolic resistance compared to primary amines (e.g., ), enhancing its pharmacokinetic profile .

Biological Activity

Methyl 2-(3-isobutyramidophenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

This compound can be synthesized through various chemical pathways, often involving the reaction of isobutyramide with phenolic compounds. The synthesis typically employs methods such as esterification or acylation, leading to the formation of the desired ester compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on cancer cell lines and potential anti-inflammatory properties.

Cytotoxicity Studies

-

Cell Lines Tested : The compound has been tested against various cancer cell lines, including:

- MCF-7 (estrogen receptor-positive breast cancer)

- MDA-MB-231 (estrogen receptor-negative breast cancer)

-

Findings :

- In cytotoxicity assays, this compound exhibited moderate cytotoxic effects. For instance, it showed an IC50 value of approximately 47.92 µM against MCF-7 cells, indicating weak activity compared to established chemotherapeutic agents like tamoxifen .

- The compound's selectivity index (SI) was found to be less than 2, suggesting general toxicity at therapeutic concentrations .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other compounds exhibiting similar structures.

| Compound Name | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | 47.92 | Cytotoxicity against breast cancer cells | |

| Tamoxifen | ~0.1 | Estrogen receptor antagonist | |

| Compound X | 25 | COX-2 inhibition |

Case Studies and Research Findings

Several studies have investigated the broader implications of compounds similar to this compound:

- Case Study on Breast Cancer : A study evaluated the efficacy of various synthesized compounds against breast cancer cell lines, highlighting that while some exhibited significant cytotoxicity, others, including those structurally related to this compound, showed limited effectiveness .

- Inflammatory Response Modulation : Research indicates that derivatives can modulate inflammatory responses by inhibiting key enzymes involved in inflammation, such as iNOS and COX-2 . This suggests potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.